5-Iodovanillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

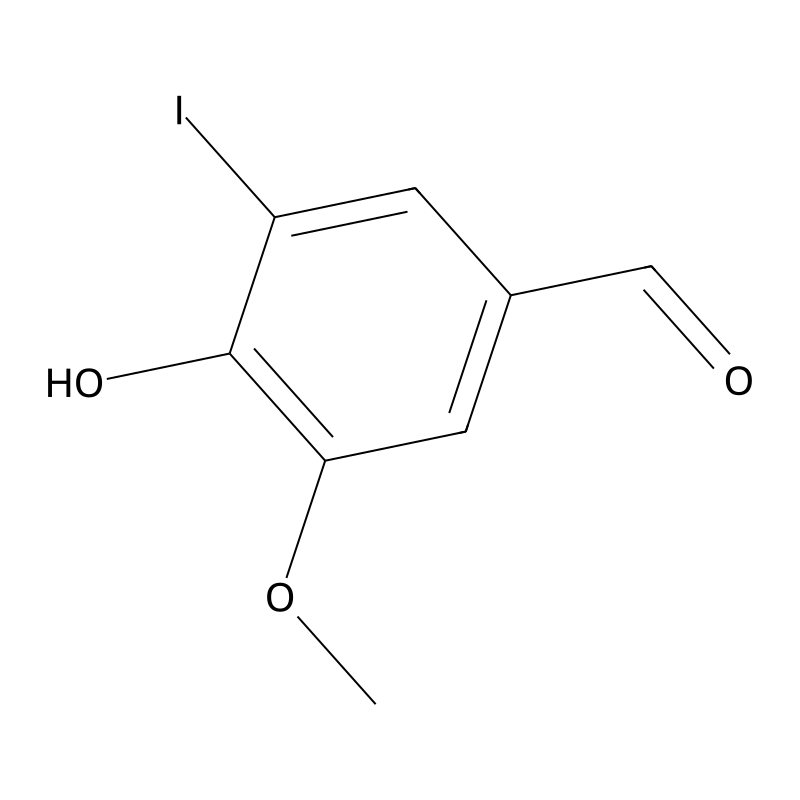

5-Iodovanillin is an iodinated derivative of vanillin, characterized by the molecular formula C₈H₇IO₃ and a molecular weight of approximately 278.05 g/mol. It appears as a tan, shiny solid with a pleasant aroma, making it notable not only for its chemical properties but also for its sensory attributes . The compound contains an iodine atom at the fifth position of the vanillin structure, which enhances its reactivity and potential applications in organic synthesis.

Precursor for further synthesis:

One of the main applications of 5-Iodovanillin is as a starting material for the synthesis of more complex molecules. Due to the presence of the reactive iodine group, 5-Iodovanillin can undergo various chemical reactions to create new compounds. For instance, it serves as a precursor for the synthesis of 5-Iodoacetovanillone []. This compound finds use in various scientific studies, but its specific applications are beyond the scope of this response.

Teaching tool in organic chemistry:

Another interesting application of 5-Iodovanillin lies in its use as a teaching tool in organic chemistry laboratories. The iodination of vanillin to form 5-Iodovanillin is a well-established reaction that demonstrates several key concepts in organic chemistry. This reaction highlights:

- Regioselectivity: The reaction selectively introduces the iodine atom at a specific position on the vanillin molecule (position 5).

- Green chemistry principles: The iodination process can be performed using environmentally friendly reagents like potassium iodide and Oxone® in water, showcasing sustainable laboratory practices.

- Purification techniques: Recrystallization of 5-Iodovanillin allows students to practice separation and purification techniques, a crucial skill in organic chemistry.

Other reactions include nucleophilic substitutions and electrophilic aromatic substitutions, wherein the iodine atom can be replaced or participate in further transformations.

The synthesis of 5-iodovanillin can be achieved through several methods:

- Iodination of Vanillin: This is typically accomplished using iodine or iodides in the presence of oxidizing agents.

- Suzuki-Miyaura Coupling: Following the iodination step, 5-iodovanillin can be utilized in coupling reactions with aryl boronic acids to create more complex molecules .

- Oxidative Reactions: Other synthetic routes may involve oxidative conditions that selectively introduce iodine into the vanillin structure.

5-Iodovanillin finds applications across various domains:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development.

- Flavoring Agents: Due to its pleasant aroma, it can be used in food flavoring and fragrance formulations.

Studies on the interactions of 5-iodovanillin highlight its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with certain metal ions has also been explored, indicating potential applications in coordination chemistry. Furthermore, research into its interactions with biological macromolecules suggests possible mechanisms for its biological activity .

5-Iodovanillin shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Vanillin | Parent compound | Lacks iodine; primarily used as a flavoring agent. |

| Iodovanillin | Directly related | Contains iodine but lacks additional functional groups found in 5-iodovanillin. |

| 4-Iodovanillin | Isomer | Iodine at a different position; may exhibit different reactivity patterns. |

| 3-Iodovanillin | Isomer | Similar structure but different position of iodine; potential for different biological activity. |

The uniqueness of 5-iodovanillin lies in its specific substitution pattern and resultant reactivity profile, making it suitable for targeted applications in organic synthesis and medicinal chemistry.

5-Iodovanillin, bearing the Chemical Abstracts Service registry number 5438-36-8, possesses the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-hydroxy-3-iodo-5-methoxybenzaldehyde. This designation clearly indicates the positions of the functional groups on the benzene ring: a hydroxyl group at position 4, an iodine atom at position 3, a methoxy group at position 5, and an aldehyde group at position 1.

The compound exhibits several alternative names and synonyms commonly used in chemical literature and commercial applications. These include 5-iodovanillin, benzaldehyde 4-hydroxy-3-iodo-5-methoxy-, 3-methoxy-4-hydroxy-5-iodobenzaldehyde, and 5-iodovanilline. The structural representation in Simplified Molecular Input Line Entry System notation is recorded as COC1=C(C(=CC(=C1)C=O)I)O, which clearly depicts the molecular connectivity.

Physical characterization reveals 5-iodovanillin as a yellow crystalline powder with a melting point ranging from 180 to 184 degrees Celsius. The compound demonstrates limited water solubility, a property typical of halogenated aromatic compounds. Commercial suppliers typically offer the compound at purity levels of 96 to 97 percent, with quality control measurements conducted using High Performance Liquid Chromatography methods.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇IO₃ | |

| Molecular Weight | 278.04 g/mol | |

| Melting Point | 180-184°C | |

| Physical Form | Yellow Crystalline Powder | |

| Purity (Commercial) | 96-97% | |

| Water Solubility | Limited |

Historical Development and Discovery

The development of 5-iodovanillin synthesis can be traced through several decades of research focused on halogenated vanillin derivatives. Early investigations into vanillin modification were driven by the need to create more reactive intermediates for pharmaceutical and industrial applications. The compound gained particular attention as researchers recognized that iodinated aromatic compounds exhibited superior reactivity compared to their chlorinated or brominated counterparts in various chemical transformations.

Patent literature from the 1980s documents systematic approaches to synthesize 5-iodovanillin as part of broader programs to develop efficient routes to hydroxyvanillin derivatives. These early methods involved iodination of vanillin using sodium triiodide solutions prepared in situ from sodium iodide and iodine. The recognition that 5-iodovanillin could undergo facile hydrolysis to produce 5-hydroxyvanillin made it an attractive synthetic intermediate, particularly for applications requiring the trimethoxybenzaldehyde framework.

Significant advancement in 5-iodovanillin chemistry occurred through the work of Canadian researchers in the 1960s, who developed copper-catalyzed hydrolysis procedures for converting the compound to 5-hydroxyvanillin. This research established the foundation for modern synthetic approaches and demonstrated the compound's utility as a key intermediate in lignin model compound synthesis. The development of reproducible catalytic systems marked a crucial milestone in making 5-iodovanillin chemistry accessible for broader synthetic applications.

More recent developments have focused on environmentally sustainable synthesis methods. Contemporary research has established green chemistry protocols using oxidizing agents like Oxone and potassium iodide in aqueous media, replacing traditional harsh reaction conditions. These modern approaches reflect the evolution of synthetic chemistry toward more sustainable practices while maintaining the efficiency and selectivity required for practical applications.

Role in Organic Synthesis

5-Iodovanillin serves as a pivotal intermediate in numerous synthetic pathways, particularly those targeting complex aromatic compounds with pharmaceutical relevance. The enhanced reactivity of the carbon-iodine bond compared to other halogenated vanillin derivatives makes this compound exceptionally valuable for nucleophilic substitution reactions. This reactivity advantage has been exploited in the synthesis of 5-hydroxyvanillin through copper-catalyzed hydrolysis reactions using sodium hydroxide solutions.

The transformation of 5-iodovanillin to 5-hydroxyvanillin represents one of its most significant synthetic applications. This conversion proceeds under reflux conditions in strong sodium hydroxide solutions with copper catalysis, achieving yields of 65 to 70 percent. The resulting 5-hydroxyvanillin serves as a crucial precursor for synthesizing 3,4,5-trimethoxybenzaldehyde, a compound of considerable importance in pharmaceutical chemistry. This synthetic pathway demonstrates the compound's role in constructing complex aromatic systems with multiple methoxy substituents.

Contemporary research has expanded the synthetic utility of 5-iodovanillin through metal-catalyzed coupling reactions. Suzuki-Miyaura coupling procedures have been developed using 5-iodovanillin with various boronic acids to create carbon-carbon bonds, enabling the construction of diverse aromatic frameworks. These reactions typically employ palladium catalysts in aqueous media, aligning with green chemistry principles while maintaining high synthetic efficiency.

The compound has found particular application in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Research has demonstrated its utility in preparing substituted pyrimidines with antimicrobial activity against Bacillus anthracis. Additionally, 5-iodovanillin serves as a starting material for synthesizing vanilloid receptor antagonists, including 5-iodoresiniferatoxin, highlighting its importance in medicinal chemistry applications.

Educational applications have also emerged as an important aspect of 5-iodovanillin chemistry. The compound has been incorporated into undergraduate organic chemistry curricula as a model substrate for teaching electrophilic aromatic substitution and cross-coupling reactions. These educational implementations typically involve two-step synthetic sequences starting from vanillin, first conducting iodination followed by coupling reactions, providing students with hands-on experience in modern synthetic methodology while emphasizing green chemistry principles.

Triiodide-Mediated Electrophilic Aromatic Substitution

The triiodide-mediated electrophilic aromatic substitution represents the most widely employed and thoroughly characterized method for the synthesis of 5-iodovanillin [1] [2] [3]. This approach utilizes the formation of triiodide ions (I₃⁻) in situ from sodium iodide and molecular iodine in aqueous solution, which subsequently generates the electrophilic iodine species necessary for aromatic substitution [4] [3].

The reaction mechanism proceeds through the classical electrophilic aromatic substitution pathway [5] [6]. Initially, sodium iodide reacts with molecular iodine in aqueous solution to form the triiodide complex according to the equilibrium: NaI + I₂ ⇌ NaI₃ [3]. Under reflux conditions, the triiodide species acts as the source of electrophilic iodine, which attacks the electron-rich aromatic ring of vanillin [5] [6].

The regioselectivity of this reaction is governed by the electronic properties of the substituents present on the vanillin molecule [7] [8]. The methoxy group (-OCH₃) and hydroxyl group (-OH) function as electron-donating, ortho-para directing groups, while the aldehyde functionality (-CHO) serves as an electron-withdrawing, meta-directing group [8] [9]. The combined electronic effects result in preferential substitution at the 5-position, adjacent to the hydroxyl group, yielding 4-hydroxy-3-iodo-5-methoxybenzaldehyde as the predominant product [7] [8].

Table 1: Direct Iodination Methods and Reaction Conditions

| Method | Reaction Conditions | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Triiodide-Mediated (NaI/I₂) | Aqueous solution, reflux, 3h | 100-105 | 99 | High (5-position) |

| Oxone®/KI System | Refluxing water, 0.5-4h | 100 | 65-85 | High (5-position) |

| Hydrogen Peroxide/I₂ System | Water, sonication, 0.5h | RT with sonication | 99 | High (5-position) |

| Sodium Hypochlorite/NaI | Ethanol/water, ice bath to RT | 0-25 | 70-85 | High (5-position) |

| Potassium Dichloroiodate (KICl₂) | Aqueous solution, RT | RT | Not specified | Moderate |

The detailed synthetic procedure involves suspending vanillin (7.5 g, 49.3 mmol) in water (200 mL) containing sodium bicarbonate (5 g) and potassium iodide (10 g) [2]. Molecular iodine (12.6 g) is added in four portions over 30 minutes to the rapidly stirred suspension, followed by continued stirring for three hours [2]. The reaction mixture is then left overnight, and the resulting product is filtered, washed with dilute sodium thiosulfate solution and water, then dried at 45°C [2].

Optimization of Reaction Conditions

The optimization of reaction conditions for triiodide-mediated iodination has been extensively studied to maximize yield and selectivity while minimizing reaction time and byproduct formation [1] [7] [10]. Critical parameters include the molar ratios of reactants, reaction temperature, solvent volume, and stirring efficiency [10] [11].

Table 2: Optimization Parameters for Triiodide-Mediated Iodination

| Parameter | Optimal Value | Effect on Yield | Critical Range |

|---|---|---|---|

| NaI:I₂ Molar Ratio | 3:1 | Maximizes I₃⁻ formation | 2.5-3.5:1 |

| Vanillin:I₂ Molar Ratio | 1:1.2 | Ensures complete conversion | 1:1-1.5 |

| Reaction Time | 3 hours | Complete reaction | 2-4 hours |

| Temperature | 100-105°C | Optimal solubility | 95-110°C |

| Solvent Volume | 200 mL per 7.5g vanillin | Adequate dilution | 150-250 mL |

| Stirring Rate | Rapid stirring | Uniform mixing | Continuous |

The molar ratio of sodium iodide to molecular iodine significantly influences the formation and stability of the triiodide species [10]. Optimal ratios of approximately 3:1 (NaI:I₂) ensure maximum triiodide concentration while preventing the formation of polyiodide species that exhibit reduced electrophilic activity [10]. Insufficient sodium iodide results in incomplete triiodide formation, while excess sodium iodide can lead to competitive side reactions [10].

Temperature control plays a crucial role in both reaction kinetics and product selectivity [10] [11]. Temperatures between 100-105°C provide optimal conditions for vanillin solubility and triiodide reactivity [10]. Lower temperatures result in incomplete dissolution and reduced reaction rates, while higher temperatures can promote decomposition of both the substrate and the electrophilic species [10].

The reaction time requires careful optimization to achieve complete conversion while minimizing overoxidation and side product formation [10] [11]. Studies indicate that three hours under reflux conditions represents the optimal balance between conversion efficiency and product purity [2]. Extended reaction times beyond four hours show diminishing returns and increased impurity formation [10].

Solvent volume affects both mass transfer and heat distribution throughout the reaction mixture [10]. Adequate dilution (approximately 200 mL water per 7.5 g vanillin) ensures uniform temperature distribution and efficient stirring while maintaining reasonable reactant concentrations [2] [10].

Modern variations of this methodology incorporate green chemistry principles through the use of more environmentally benign oxidizing systems [12] [10]. The Oxone®/potassium iodide system represents a notable advancement, generating electrophilic iodine species in situ without requiring pre-formed molecular iodine [12] [10]. Under reflux conditions in water, Oxone® (potassium peroxymonosulfate) oxidizes iodide ions to form hypoiodous acid (HOI), which functions as a "soft" electrophilic iodine source [10].

Alternative Halogenation Routes

Several alternative halogenation strategies have been developed to address limitations associated with direct iodination methods, including the handling of molecular iodine, cost considerations, and environmental impact [13] [14] [15]. These approaches often employ indirect methodologies involving initial halogenation with more reactive halogens followed by halogen exchange reactions [13] [15].

Table 3: Alternative Halogenation Routes Comparison

| Method | Advantages | Disadvantages | Typical Yield (%) | Industrial Viability |

|---|---|---|---|---|

| Electrophilic Bromination → Br/I Exchange | High regioselectivity, mild conditions | Multi-step process, halogen waste | 75-85 | Moderate |

| Chlorination → Cl/I Exchange | Available starting materials | Harsh exchange conditions | 60-70 | Low |

| Direct I-Cl Addition | One-step process | Poor selectivity | 45-60 | Low |

| Metal-Catalyzed Iodination | High efficiency, recyclable catalyst | Expensive catalysts | 80-95 | High |

| Enzymatic Iodination | Green chemistry, selective | Limited scalability | 30-50 | Research stage |

Electrophilic bromination followed by bromine-iodine exchange represents one of the most successful alternative approaches [13] [16]. This method involves the initial bromination of vanillin using elemental bromine or in situ-generated bromine from potassium bromide and hydrogen peroxide in the presence of sulfuric acid [13]. The resulting 5-bromovanillin then undergoes nucleophilic substitution with sodium iodide under copper-catalyzed conditions to yield 5-iodovanillin [13] [16].

The bromination step proceeds under milder conditions than direct iodination, utilizing dichloromethane as solvent and maintaining temperatures below 50°C [13]. This approach avoids the handling of molecular iodine and provides excellent regioselectivity due to the high electrophilicity of bromine species [13]. However, the subsequent halogen exchange step requires elevated temperatures (100°C) and copper catalysis, adding complexity to the overall process [16].

Metal-catalyzed iodination methodologies have emerged as promising alternatives offering enhanced efficiency and recyclability [14] [15]. These systems typically employ copper(II) salts or iron(III) halides as catalysts in conjunction with oxidizing agents such as hydrogen peroxide or molecular oxygen [14]. The catalytic cycle involves the oxidation of iodide to electrophilic iodine species, followed by aromatic substitution and catalyst regeneration [14].

Copper(II) chloride-catalyzed systems demonstrate particular effectiveness, achieving yields of 80-95% under mild conditions [14]. The reaction proceeds through the formation of copper-iodine complexes that exhibit enhanced electrophilicity compared to free iodine species [14]. Catalyst recovery and recycling present significant advantages for industrial applications, although initial catalyst costs remain a consideration [14].

Ultrasound-promoted iodination represents an emerging methodology that utilizes acoustic cavitation to enhance reaction rates and selectivity [17]. This approach employs hydrogen peroxide and molecular iodine in aqueous media under sonication conditions [17]. The cavitation effects promote intimate mixing and generate localized high-energy environments that facilitate electrophilic species formation [17]. Reaction times are significantly reduced to 0.5 hours, and yields approaching 99% have been reported [17].

Industrial-Scale Production Techniques

The transition from laboratory-scale synthesis to industrial production of 5-iodovanillin requires careful consideration of process economics, environmental impact, and scalability [18] [19]. Industrial methodologies must address factors including raw material costs, waste generation, energy consumption, and regulatory compliance [18].

Continuous flow processing has emerged as a preferred approach for large-scale 5-iodovanillin production [18]. Flow reactors provide superior heat and mass transfer compared to batch processes, enabling better control of reaction conditions and improved safety profiles [18]. The elimination of large inventories of hazardous materials such as molecular iodine represents a significant safety advantage [18].

Flow systems typically incorporate in-line mixing of reactant streams, precise temperature control through heat exchangers, and continuous product separation [18]. Residence times can be optimized to maximize conversion while minimizing byproduct formation [18]. The modular nature of flow equipment facilitates scale-up through parallelization or increased throughput rather than equipment sizing [18].

Solvent recovery and recycling constitute critical components of economically viable industrial processes [20] [18]. Advanced distillation systems enable the recovery and purification of water and organic solvents used in extraction and purification operations [20]. Closed-loop solvent systems minimize waste generation and reduce operating costs [20].

Integrated purification strategies are employed to minimize processing steps and improve overall efficiency [20] [18]. These approaches often combine crystallization with solvent extraction to achieve high-purity products in fewer unit operations [20]. Heat integration between exothermic reaction steps and endothermic purification operations reduces overall energy consumption [20].

Quality control and analytical monitoring systems ensure consistent product quality and regulatory compliance [18]. Real-time analytical techniques including infrared spectroscopy and chromatographic methods provide continuous monitoring of reaction progress and product purity [18]. Statistical process control methodologies enable optimization of operating parameters and early detection of process deviations [18].

Purification and Isolation Strategies

The purification of 5-iodovanillin presents unique challenges due to its moderate solubility characteristics and tendency to form hydrates in aqueous solutions [1] [21] [22]. Effective purification strategies must balance purity requirements, recovery efficiency, and economic considerations [21] [22].

Table 4: Purification Methods and Recovery Data

| Purification Method | Purity Achieved (%) | Recovery (%) | Time Required | Solvent Requirements |

|---|---|---|---|---|

| Recrystallization from EtOH/H₂O | 95-98 | 80-85 | 4-6 hours | Moderate |

| Column Chromatography | 98-99.5 | 70-80 | 6-8 hours | High |

| Hot Filtration + Cooling | 90-95 | 85-90 | 2-3 hours | Low |

| Vacuum Sublimation | 99+ | 60-70 | 8-12 hours | None |

| Extraction + Crystallization | 92-96 | 75-85 | 3-5 hours | Moderate |

Recrystallization from ethanol-water mixtures represents the most commonly employed purification technique for 5-iodovanillin [1] [21] [22]. This method exploits the differential solubility of the product and impurities across a temperature range [22]. The process involves dissolving the crude product in hot ethanol-water (typically 70:30 v/v), followed by controlled cooling to induce crystallization [21] [22].

The solvent selection for recrystallization is critical to achieving optimal purity and recovery [22] [23]. Ethanol-water mixtures provide an ideal balance of solubility characteristics, with 5-iodovanillin exhibiting high solubility in hot mixtures and limited solubility upon cooling [22]. The melting point of purified 5-iodovanillin (182-185°C) serves as a reliable indicator of purity [1] [21].

Hot filtration techniques are employed to remove insoluble impurities before crystallization [22] [23]. This step involves filtering the hot solution through heated glassware to prevent premature crystallization [23]. Activated carbon treatment may be incorporated during hot filtration to remove colored impurities and trace organic contaminants [22].

Column chromatography provides the highest purity levels but requires significant solvent consumption and processing time [24] [25]. Silica gel serves as the preferred stationary phase, with gradient elution using hexane-ethyl acetate mixtures [24]. The optimal solvent progression typically begins with hexane-ethyl acetate (5:1) and progresses to pure ethyl acetate [24].

Flash chromatography modifications reduce processing time while maintaining high purity standards [25]. Automated systems with real-time UV detection enable efficient fraction collection and reduce solvent waste [25]. Typical column loadings range from 1-5% (weight of sample to weight of silica gel) to ensure adequate separation [25].

Crystallization-induced transformations may occur during purification, particularly in the presence of trace water [26] [22]. The formation of hydrates can affect both melting point determination and product stability [22]. Controlled dehydration under vacuum conditions at elevated temperatures (60-80°C) eliminates residual water while preserving product integrity [22].

Sublimation techniques offer solvent-free purification but require specialized equipment and careful temperature control [27]. Vacuum sublimation at temperatures slightly below the melting point (160-170°C) under reduced pressure (1-5 mmHg) provides exceptional purity levels [27]. However, lower recovery rates and extended processing times limit the practical application of this technique [27].

Solvent extraction methodologies can be employed as pre-purification steps to remove specific classes of impurities [28]. Aqueous bicarbonate extraction selectively removes acidic impurities, while organic solvent extraction can eliminate unreacted starting materials [28]. Sequential extraction with solvents of varying polarity enables the targeted removal of different impurity classes [28].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant